molecular formula C7H14ClNO3 B8803501 Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Cat. No. B8803501
M. Wt: 195.64 g/mol
InChI Key: JYGHNNMPKVPTKF-UHFFFAOYSA-N
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Patent
US04549019

Procedure details

A solution of 226 g of ethyl cyanoacetate in 200 ml of absolute ethanol is saturated by introducing hydrochloric acid gas at 0°. The mixture is stirred at 0° overnight and then 1.5 l of tert.butyl methyl ether are added thereto. The ethyl β-amino-β-ethoxyacrylate hydrochloride which thereby precipitates is filtered off under suction, washed portionwise with 0.5 l of tert.butyl methyl ether and dried at 35° in vacuo. There is obtained ethyl β-amino-β-ethoxyacrylate hydrochloride, melting point 103°-104°.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[ClH:9].C[O:11][C:12](C)(C)[CH3:13]>C(O)C>[ClH:9].[NH2:2][C:1]([O:11][CH2:12][CH3:13])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
226 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
COC(C)(C)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethyl β-amino-β-ethoxyacrylate hydrochloride which thereby precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
washed portionwise with 0.5 l of tert.butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried at 35° in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC(=CC(=O)OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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